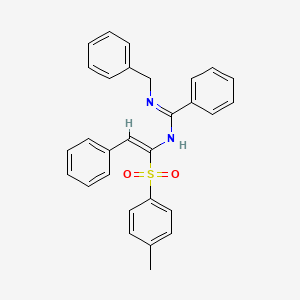

(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide” is a benzimidazole derivative . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s a key structural motif in drug design due to its structural similarity to purine . This important pharmacophore is commonly encountered in drugs used for the treatment of various illnesses, including cancer, infectious diseases, and hypertension . It’s also actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot conversion of carboxylic acids via an HBTU-promoted methodology . This synthesis is high yielding and does not require isolation of the aryl-amide prior to dehydrative cyclization . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Scientific Research Applications

Enhanced Thermo-Oxidative Aging Resistance

Research on the aging resistance of materials, such as EPDM rubber, has utilized benzimidazole derivatives synergistically with other antioxidants to improve thermo-oxidative aging resistance at high temperatures. These studies suggest the utility of certain benzimidazole derivatives in enhancing the durability of materials exposed to harsh conditions (Ning et al., 2014).

Antimicrobial and Antiproliferative Agents

Benzimidazole analogues have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Such compounds, including those with a benzimidazole moiety, demonstrate promising biological activities and could serve as a basis for the development of new therapeutic agents (Tahlan et al., 2019).

Apoptosis Induction in Cancer Cells

Zinc(II) complexes containing bis-benzimidazole derivatives have been shown to induce apoptosis in cancer cells, triggering DNA damage-mediated p53 phosphorylation. This highlights the potential of benzimidazole derivatives in cancer therapy, offering a path for the development of new chemotherapeutic agents (Liu et al., 2013).

Environmental Applications

The catalytic activity of benzimidazole derivatives in environmental applications, such as the reduction of pollutants and the synthesis of green catalysts, indicates their potential in environmental protection and sustainability efforts. For example, benzimidazole-supported catalysts have been used for the efficient reduction of nitrophenol and the synthesis of benzimidazoles under green conditions (Sravanthi et al., 2019).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, often referred to as z-drugs, have been found to interact with gaba a receptors . These receptors are ligand-gated ion channels that mediate most inhibitory responses in the brain .

Mode of Action

They exert their effects by binding to and activating the benzodiazepine site of the receptor complex . Some Z-drugs can be subtype-selective, possibly providing anxiolytic effects with little to no hypnotic or amnesic effects or providing hypnotic effects with little or no anxiolytic effect .

Biochemical Pathways

Gaba a receptors, which are potential targets of this compound, play a crucial role in several biochemical pathways, particularly those involved in neurotransmission .

Pharmacokinetics

Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a drug . The route of administration, absorption, and volume of distribution can affect the onset of action and the duration of the drug effect .

Result of Action

Z-drugs, which this compound is similar to, are known to have sedative, hypnotic, and anxiolytic effects .

properties

IUPAC Name |

N'-benzyl-N-[(Z)-1-(4-methylphenyl)sulfonyl-2-phenylethenyl]benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O2S/c1-23-17-19-27(20-18-23)34(32,33)28(21-24-11-5-2-6-12-24)31-29(26-15-9-4-10-16-26)30-22-25-13-7-3-8-14-25/h2-21H,22H2,1H3,(H,30,31)/b28-21- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGKMTRAZUFPBO-HFTWOUSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)NC(=NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2)/NC(=NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)

![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)

![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)